

The Discovery and Enduring Legacy of 4-Aminoacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

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An in-depth exploration of the synthesis, historical significance, and analytical data of a pivotal chemical intermediate.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is an aromatic amine that emerged in the late 19th century, a period of burgeoning innovation in synthetic chemistry.^{[1][2]} While the precise individual credited with its initial synthesis remains unrecorded, its discovery was intrinsically linked to the burgeoning aniline dye industry.^[1] This compound quickly transcended its origins in color chemistry to become a cornerstone in the development of pharmaceuticals, most notably as a precursor to early analgesic and antipyretic drugs.^{[1][3]} This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of 4-Aminoacetanilide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminoacetanilide is a white to slightly reddish crystalline solid that tends to darken upon exposure to air.^[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4-aminophenyl)acetamide	[4]
Other Names	p-Aminoacetanilide, N-Acetyl-p-phenylenediamine	[4][5]
CAS Number	122-80-5	[4]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[4]
Molar Mass	150.18 g/mol	[4]
Melting Point	164–167 °C	[4]
Boiling Point	267 °C	[4]
Solubility in water	0.1-1 g/100 mL at 25 °C	[4]

Historical Synthesis Protocols

The industrial production of 4-Aminoacetanilide has historically relied on a two-step process starting from acetanilide. This involves the nitration of acetanilide to form p-nitroacetanilide, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Acetanilide to p-Nitroacetanilide

The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, with the para isomer being the major product due to reduced steric hindrance.[6][7]

This protocol is a representative method for the synthesis of p-nitroacetanilide.

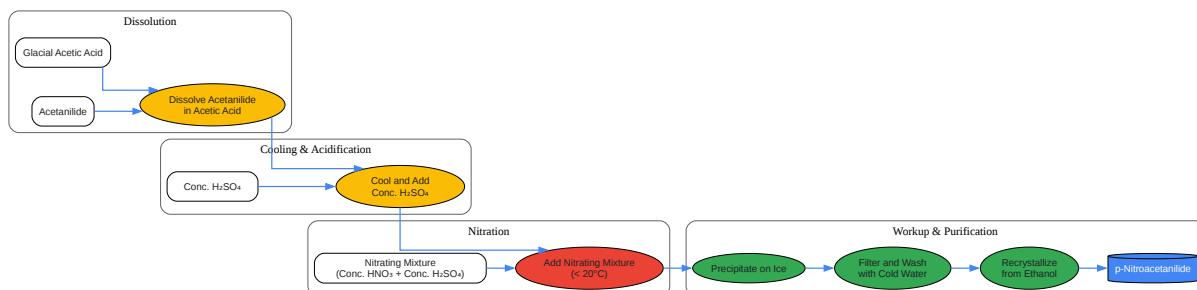
Materials:

- Acetanilide
- Glacial acetic acid
- Concentrated sulfuric acid

- Fuming nitric acid
- Crushed ice
- Ethanol (for recrystallization)

Procedure:

- In a beaker, dissolve 3 grams of finely powdered acetanilide in glacial acetic acid, gently warming if necessary to achieve complete dissolution.[6]
- Cool the solution and slowly add concentrated sulfuric acid with constant stirring. The mixture will become warm.[6]
- Place the beaker in an ice bath to cool the solution.[6]
- In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture.[8]
- Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C with constant stirring.[6]
- After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[6]
- Pour the reaction mixture onto 100 grams of crushed ice with stirring to precipitate the crude p-nitroacetanilide.[6]
- Filter the resulting crystals and wash thoroughly with cold water to remove any residual acid. [6]
- Recrystallize the crude product from ethanol to yield purified p-nitroacetanilide.[6]



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Figure 1. Experimental workflow for the nitration of acetanilide.

Step 2: Reduction of p-Nitroacetanilide to 4-Aminoacetanilide

A historical method for the reduction of the nitro group involves the use of iron filings in an acidic medium. This method was widely used in the early 20th century.[9]

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming (1937).[9]

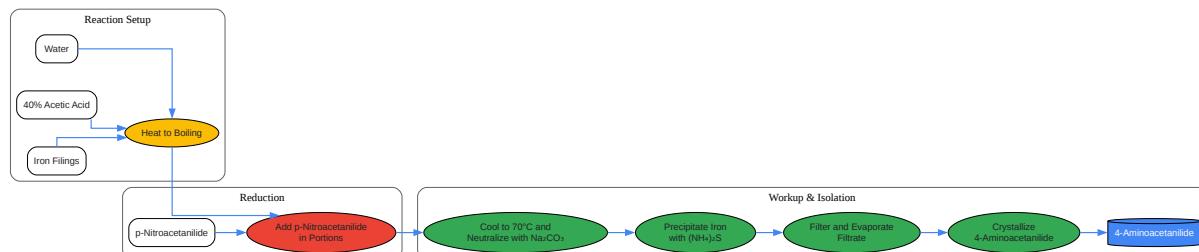
Materials:

- p-Nitroacetanilide (moist)

- Iron filings
- 40% Acetic acid
- Water
- Sodium carbonate
- Ammonium sulfide

Procedure:

- In a vessel equipped with a stirrer, heat a mixture of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water to boiling.[9]
- To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions.[9]
- Continue boiling for 10 minutes after the final addition. A spot test on filter paper should show a colorless solution.[9]
- Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[9]
- Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A spot test with sodium sulfide should show no coloration.[9]
- Filter the reaction mixture and evaporate the filtrate to a volume of 400 ml.[9]
- Upon cooling, 4-Aminoacetanilide will crystallize as long needles. A second crop can be obtained by further evaporation of the mother liquor.[9]



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Figure 2. Historical workflow for the reduction of p-nitroacetanilide.

Alternative Synthesis: Acetylation of p-Phenylenediamine

A more direct route to 4-Aminoacetanilide is the selective acetylation of p-phenylenediamine. This method avoids the use of nitrating agents and subsequent reduction steps.

Experimental Protocol: Acetylation of p-Phenylenediamine

This protocol describes a modern approach to the synthesis of 4-Aminoacetanilide.[\[10\]](#)

Materials:

- p-Phenylenediamine
- Ethyl acetate
- Acetic acid
- Triethylenediamine (catalyst)
- n-Butanol (for washing)

Procedure:

- In a four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix well. [\[10\]](#)
- Under a nitrogen atmosphere, heat the mixture to 65-90°C. [\[10\]](#)
- Add 10.00 g of acetic acid dropwise. After the addition, maintain the reaction temperature at 78-82°C for 6 hours. [\[10\]](#)
- After the reaction is complete, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization. [\[10\]](#)
- Filter the product and wash the filter cake with n-butanol. [\[10\]](#)
- Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of 4-Aminoacetanilide. [\[10\]](#)

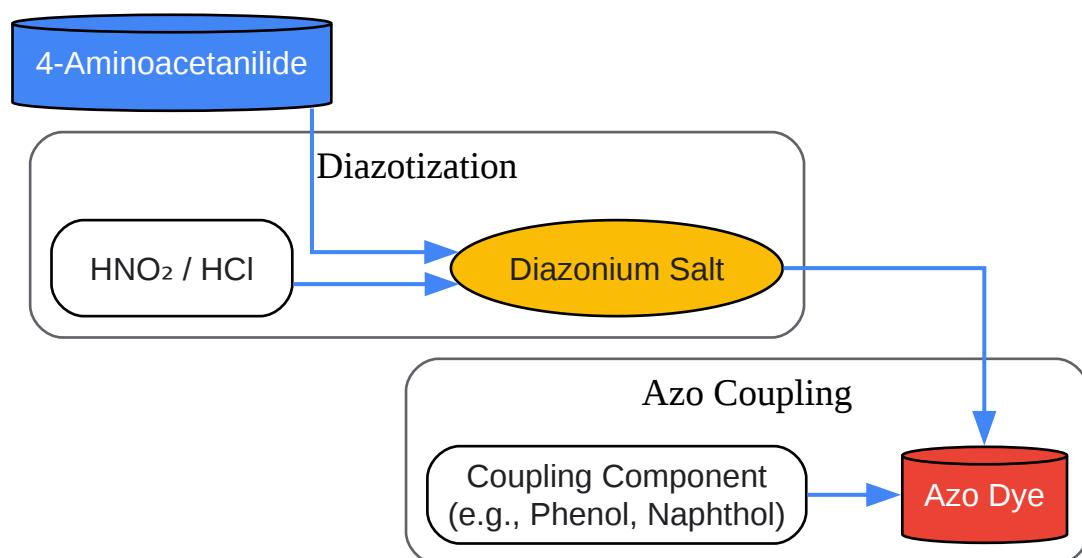
Historical and Industrial Significance

Pivotal Intermediate in the Azo Dye Industry

The primary amino group of 4-Aminoacetanilide can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. [\[1\]](#) These dyes have been instrumental in the textile, paper, and leather industries. [\[5\]](#) Specific examples of dyes synthesized using 4-Aminoacetanilide as an intermediate include:

- Disperse Yellow G [\[1\]](#)

- Direct Acid-Resistant Vermilion 4BS[1]
- Acid-Resistant Fuchsia 6B[1]
- Active Blue AG[1]
- Black Salt ANB[1]
- Neutral Brilliant Blue GL[1]



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Figure 3. Generalized pathway for azo dye synthesis from 4-aminoacetanilide.

A Precursor in Pharmaceutical Synthesis

4-Aminoacetanilide played a crucial role in the history of analgesic and antipyretic medications as a key intermediate in the synthesis of phenacetin and paracetamol (acetaminophen).

Phenacetin Synthesis: Phenacetin, a once widely used pain reliever and fever reducer, can be synthesized from 4-Aminoacetanilide via the Williamson ether synthesis. This involves the formation of a phenoxide from the corresponding p-aminophenol derivative, followed by reaction with an ethyl halide. Although phenacetin has been largely withdrawn from the market due to its adverse effects, its synthesis represents a significant historical application of 4-Aminoacetanilide.[11][12]

Paracetamol (Acetaminophen) Synthesis: Paracetamol, one of the most widely used over-the-counter analgesics, can be synthesized from 4-Aminoacetanilide. The process involves the diazotization of the amino group of 4-Aminoacetanilide, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group, thereby forming paracetamol.

Conclusion

From its origins in the vibrant world of 19th-century dye chemistry to its pivotal role in the development of modern pharmaceuticals, 4-Aminoacetanilide has proven to be a remarkably versatile and enduring chemical intermediate. Its straightforward synthesis and reactive functional groups have made it an invaluable building block in organic synthesis for over a century. The historical context of its discovery and application underscores the interconnectedness of different fields of chemical industry and the profound impact that a single molecule can have on technological and medical progress. This guide has provided a detailed overview of its discovery, historical synthesis, and key applications, offering valuable insights for today's researchers and scientists.

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